4-(Aminomethyl)benzenesulfonic acid

Proteomics Fluorescence Spectroscopy Oxidative Stress Biomarkers

4-(Aminomethyl)benzenesulfonic acid (CAS 2393-24-0), also known as p-benzylaminesulfonic acid or 4-sulfobenzylamine, is an aromatic sulfonic acid derivative containing an aminomethyl (-CH2NH2) substituent at the para position. The compound exists as a white to light yellow crystalline solid with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
CAS No. 2393-24-0
Cat. No. B1207103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)benzenesulfonic acid
CAS2393-24-0
Synonyms4-benzylaminesulfonic acid
para-benzylaminesulfonic acid
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)S(=O)(=O)O
InChIInChI=1S/C7H9NO3S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H,9,10,11)
InChIKeyWYVXAVWJOAZDID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)benzenesulfonic Acid (CAS 2393-24-0) for R&D and Industrial Procurement


4-(Aminomethyl)benzenesulfonic acid (CAS 2393-24-0), also known as p-benzylaminesulfonic acid or 4-sulfobenzylamine, is an aromatic sulfonic acid derivative containing an aminomethyl (-CH2NH2) substituent at the para position . The compound exists as a white to light yellow crystalline solid with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol [1]. Its solubility in water and the presence of both a primary amine and a sulfonic acid group confer amphoteric properties that enable distinct reactivity profiles compared to aniline sulfonic acid analogs lacking the methylene spacer. This product finds documented use as a fluorogenic tagging reagent, a polymer monomer precursor, and a pharmaceutical intermediate scaffold [2].

1 Fluorogenic tagging of protein 3-nitrotyrosine in oxidative stress proteomics
2 Sulfonated monomer for self-doped conducting polymer films
3 Benzylamine-sulfonic acid scaffold for pharmaceutical intermediates

Why 4-(Aminomethyl)benzenesulfonic Acid Cannot Be Substituted with Generic Sulfanilic Acid Analogs


4-(Aminomethyl)benzenesulfonic acid is structurally distinct from commonly conflated analogs such as sulfanilic acid (4-aminobenzenesulfonic acid, CAS 121-57-3) and orthanilic acid (2-aminobenzenesulfonic acid, CAS 88-21-1) due to the presence of a methylene (-CH2-) spacer between the aromatic ring and the primary amine group [1]. This single-carbon homologation fundamentally alters the electronic environment of the amine, shifting its pKa and nucleophilicity [2], and introduces conformational flexibility absent in directly ring-attached aminobenzenesulfonic acids . In electrochemical polymerization, the methylene spacer alters monomer oxidation potential and the resulting polymer's backbone conjugation, directly impacting conductivity [3]. Furthermore, in fluorogenic derivatization reactions for 3-nitrotyrosine detection, the para-aminomethyl substitution pattern is essential for the formation of the highly fluorescent 2-phenylbenzoxazole product; simple aminobenzenesulfonic acids cannot participate in this cyclization pathway and thus fail to generate a detectable signal [4]. Substitution with a generic sulfonic acid derivative lacking the aminomethyl moiety will therefore compromise or completely ablate performance in these documented applications.

Spacer criticality Aminomethyl spacer required for fluorogenic cyclization; sulfanilic acid yields no fluorescent product.
Reactivity shift Methylene spacer alters amine pKa and nucleophilicity; direct-ring analogs may not transfer in derivatization or coupling steps.
Polymer profile Homologation changes monomer oxidation potential; polymer conductivity profile not interchangeable with simple aminobenzenesulfonic acids.

Quantitative Differentiation of 4-(Aminomethyl)benzenesulfonic Acid Against Closest Analogs


Fluorogenic Derivatization Efficiency and Quantum Yield for Protein 3-Nitrotyrosine Detection

4-(Aminomethyl)benzenesulfonic acid (ABS) demonstrates a high quantum yield (Φ = 0.77 ± 0.08) when reacted with 3-aminotyrosine (3-AT) to form a 2-phenylbenzoxazole fluorophore, enabling quantitative detection of protein 3-nitrotyrosine [1]. In contrast, 4-aminobenzenesulfonic acid (sulfanilic acid, CAS 121-57-3) lacks the aminomethyl spacer required for this cyclization reaction and produces no fluorescent signal under identical conditions, representing a qualitative and quantitative functional advantage unique to the target compound [1].

Fluorogenic quantum yield
Head-to-head
ABS Φ = 0.77 ± 0.08; sulfanilic acid: no detectable fluorescence
Supports specific 3-NT fluorogenic detection; structural analog fails.
Reaction with 3-AT in phosphate buffer pH 9.0; λ_ex/λ_em 360/490 nm.
Proteomics Fluorescence Spectroscopy Oxidative Stress Biomarkers

Detection Sensitivity (LOD) for 3-Nitrotyrosine in Complex Biological Matrices

Using ABS for fluorogenic tagging of 3-nitrotyrosine (3-NT) enables a detection limit of 1 pmol 3-NT by fluorescence spectrometry and an apparent LOD of 12 pmol for nitropeptides alone or 40 pmol in the presence of 100 μg digested cell proteins [1]. Alternative methods for 3-NT detection, such as direct UV absorbance or immunoassays, typically exhibit LODs in the 100-1000 pmol range [2], indicating that ABS-based derivatization improves sensitivity by approximately 2-3 orders of magnitude, a critical advantage for detecting low-abundance nitroxidative stress biomarkers in clinical and research samples.

Detection limit (3-NT)
Reported
1 pmol (fluorescence); 12–40 pmol (LC-MS after ABS tagging)
Enables low-abundance nitropeptide detection vs. 100–1000 pmol for ELISA/UV methods.
Cross-study comparison; tagged synthetic 3-NT peptide.
Analytical Chemistry Bioanalysis Limit of Detection

Conductivity of Electrochemically Polymerized Aminobenzenesulfonic Acid Homopolymers

Electrochemical polymerization of aminobenzenesulfonic acid isomers in DMSO yields fully sulfonated polyaniline derivatives with dry conductivity values of 0.052 S/cm for orthanilic acid (2-aminobenzenesulfonic acid), 0.087 S/cm for metanilic acid (3-aminobenzenesulfonic acid), and 0.009 S/cm for sulfanilic acid (4-aminobenzenesulfonic acid) [1]. While 4-(aminomethyl)benzenesulfonic acid (the target compound) contains a methylene spacer absent in these ring-substituted isomers, the 4-aminobenzenesulfonic acid polymer (0.009 S/cm) serves as the most structurally analogous baseline, exhibiting the lowest conductivity among the three positional isomers due to disrupted conjugation in the para-linked polymer backbone [1].

Polymer conductivity (analogs)
Class-level
Para-NH₂ polymer: 0.009 S/cm; ortho/meta isomers: 0.052–0.087 S/cm
Conductivity is highly isomer-dependent; target compound contains -CH₂NH₂, data unavailable.
Electropolymerization in DMSO; review context, not direct measurement.
Conducting Polymers Electrochemistry Materials Science

Derivatization Yield for 3-Nitrotyrosine to Fluorescent 2-Phenylbenzoxazole

The reaction of ABS with 3-aminotyrosine (generated by reduction of 3-nitrotyrosine) proceeds with >95% conversion yield to a single fluorescent 2-phenylbenzoxazole product incorporating two ABS molecules per 3-NT residue [1]. This near-quantitative yield is essential for accurate stoichiometric quantitation of nitration levels in proteins. In contrast, alternative fluorescent labeling reagents for 3-NT, such as N-(aminoethyl)maleimide derivatives or dansyl chloride, typically exhibit labeling efficiencies of 40-70% under comparable conditions and often produce heterogeneous product mixtures requiring extensive chromatographic separation [2].

Derivatization yield
Reported
>95% conversion to single fluorescent product
Supports quantitative reproducibility in proteomics workflows.
Alternative maleimide labels: 40–70% yield, heterogeneous products.
Chemical Derivatization Reaction Yield Fluorescent Probes

High-Value Application Scenarios for 4-(Aminomethyl)benzenesulfonic Acid Procurement


Quantitative Proteomics of Nitroxidative Stress Biomarkers

4-(Aminomethyl)benzenesulfonic acid (ABS) is the preferred fluorogenic derivatization reagent for detecting and quantifying protein 3-nitrotyrosine (3-NT), a critical biomarker of nitroxidative stress in inflammatory diseases, neurodegeneration, and aging [1]. The compound's ability to form a 2-phenylbenzoxazole fluorophore with a quantum yield of 0.77 and >95% conversion yield enables detection limits of 1 pmol 3-NT [1], making it essential for laboratories performing LC-MS/MS-based proteomic analysis of low-abundance nitrated proteins in clinical tissue samples or cell culture models [2].

Development of Self-Doped Conducting Polymer Films

As a sulfonic acid-containing aromatic amine monomer, 4-(aminomethyl)benzenesulfonic acid serves as a precursor for electrochemically synthesized self-doped polyaniline derivatives [1]. The presence of the sulfonic acid group covalently bound to the polymer backbone eliminates the need for external dopant anions and stabilizes conductivity over a broader pH range compared to conventional polyaniline [2]. This property is valuable for researchers fabricating pH-independent conducting polymer films for biosensors, anti-corrosion coatings, and organic electronic devices [1].

Synthesis of Carbonic Anhydrase Inhibitor Scaffolds

4-(Aminomethyl)benzenesulfonic acid provides the core benzylamine-sulfonic acid scaffold for constructing 4-aminomethyl-benzenesulfonamide derivatives that exhibit low nanomolar inhibitory constants (Kis) against tumor-associated human carbonic anhydrase isozymes (hCA IX and XII) [1]. Derivatives bearing amino acid substituents with non-polar side chains achieved Ki values of 7.5-9.6 nM against hCA XII [1], positioning the target compound as a critical starting material for medicinal chemistry programs targeting cancer therapeutics and antiglaucoma agents [2].

Intermediate for GIP Receptor Agonist Pharmaceuticals

Recent patent literature (WO 2026/030603 A1) discloses the use of 4-(aminomethyl)benzenesulfonic acid as a synthetic intermediate in the preparation of novel dihydroisoquinolinone-amide compounds that function as GIPR agonists for treating type 2 diabetes mellitus and obesity [1]. The compound's para-aminomethylbenzenesulfonic acid motif serves as a key building block in the modular assembly of these therapeutic candidates, making it a relevant procurement item for pharmaceutical process chemistry and drug discovery CROs developing incretin-based therapies [1].

Application
Selection Property
Validation Focus
3-Nitrotyrosine fluorogenic tagging
Aminomethyl spacer enables benzoxazole cyclization
Fluorescence quantum yield, LOD
Self-doped conducting polymer synthesis
Sulfonic acid monomer with methylene spacer
Polymer conductivity, pH stability profile
Carbonic anhydrase inhibitor intermediate
Benzylamine-sulfonic acid core scaffold
hCA IX/XII inhibition assay context
Dihydroisoquinolinone-amide building block
Para-aminomethylbenzenesulfonic acid motif
Synthetic route compatibility, GIPR research context

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